molecular formula C21H32O2 B157186 Cannabigerol CAS No. 25654-31-3

Cannabigerol

Cat. No.: B157186
CAS No.: 25654-31-3
M. Wt: 316.5 g/mol
InChI Key: QXACEHWTBCFNSA-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cannabigerol is a non-psychoactive cannabinoid found in the Cannabis sativa plant. It is often referred to as the “mother of all cannabinoids” because it is the precursor to other cannabinoids such as tetrahydrocannabinol and cannabidiol. This compound is derived from cannabigerolic acid, which is the first cannabinoid formed in the plant. It has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabigerol can be synthesized through various methods. One common approach involves the decarboxylation of cannabigerolic acid. This process typically requires heating cannabigerolic acid to a specific temperature to remove a carboxyl group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of yeast biosynthesis. This method utilizes genetically modified yeast strains to produce this compound in a more sustainable and cost-effective manner compared to traditional plant extraction methods .

Chemical Reactions Analysis

Thermal Degradation and Stability

CBG exhibits distinct thermal behavior compared to other cannabinoids:

PropertyCBG ValueCBD Value (Comparison)Reference
Melting Point 52°C68°C
Thermal Degradation Starts at ~150°CStarts at ~250°C

Thermogravimetric analysis reveals CBG’s lower thermal stability relative to CBD, attributed to its open-chain structure . Degradation products include oxidized and polymerized derivatives, though specific pathways remain under investigation .

Chemical Modifications: Mannich-Type Reactions

Recent studies demonstrate CBG’s reactivity in Mannich-type reactions , enabling the synthesis of derivatives with enhanced bioavailability. Key findings include:

Table 1: Mannich Reaction Derivatives of CBG

Amine UsedProduct TypeKey Features
Primary Amines Oxazine derivativesCyclic structure, improved stability
Secondary Amines Open-chain derivativesEnhanced solubility
Propargylamine Monosubstituted productPotential for click chemistry

For example, reaction with n-butylamine in ethanol at reflux yields oxazine derivatives (e.g., compound 8 ), while diethylamine produces open-chain analogs . These modifications address CBG’s low water solubility and metabolic instability.

Oxidation and Stability Considerations

CBG’s resorcinol moiety renders it susceptible to oxidation , particularly under aerobic conditions. Mannich modifications (e.g., introducing amino groups) mitigate this instability by blocking reactive phenolic sites . Experimental data show:

  • Oxidation Rate : Unmodified CBG degrades rapidly in oxidative environments .

  • Stabilization : Derivatives like 8s (HCl salt) exhibit prolonged stability due to reduced electron density at phenolic OH groups .

Synthetic Biology and Enzymatic Production

Advances in microbial biosynthesis enable CBG production via engineered E. coli expressing aromatic prenyltransferases (AtaPT) and C. sativa enzymes . This system achieves CBG yields through:

  • Enzymatic Prenylation : AtaPT catalyzes GPP and OLA coupling to form CBGA.

  • In Situ Decarboxylation : Heat or acidic conditions convert CBGA to CBG .

Key Research Findings

  • Derivative Bioactivity : Mannich derivatives show enhanced antibacterial and antiproliferative effects compared to native CBG .

  • Receptor Interactions : CBG acts as a partial agonist at CB1/CB2 receptors and modulates TRP channels, though these are pharmacodynamic rather than direct chemical reactions .

Scientific Research Applications

Anxiety and Stress Relief

Recent studies indicate that CBG may effectively reduce anxiety and improve mood. A clinical trial demonstrated that a dosage of 20 mg of hemp-derived CBG significantly decreased anxiety levels at multiple time points post-administration . Participants reported enhanced memory recall, suggesting additional cognitive benefits.

Neurological Disorders

CBG shows promise in treating neurodegenerative diseases such as Huntington's disease, Parkinson's disease, and multiple sclerosis. Research indicates that CBG can reduce neuroinflammation, potentially slowing the progression of these conditions .

Pain Management

CBG has been studied for its analgesic properties, particularly in models of inflammatory pain. It has demonstrated effectiveness in reducing pain associated with conditions like arthritis and neuropathic pain . Its action on pain pathways suggests it could serve as an alternative to traditional pain medications.

Cancer Treatment

Preclinical findings suggest CBG possesses anti-tumoral properties, inhibiting cancer cell growth and reducing intraocular pressure in glaucoma patients . This positions CBG as a potential adjunct therapy in cancer treatment regimens.

Metabolic Syndrome

CBG may play a role in managing metabolic syndrome by influencing appetite regulation and fat metabolism. Its interaction with cannabinoid receptors can affect metabolic processes, warranting further investigation into its long-term effects on weight management .

Cardiovascular Health

Research indicates that CBG can lower blood pressure through mechanisms involving α2-adrenoreceptors. This effect may provide therapeutic benefits for individuals with hypertension .

Case Studies

Study Findings Application
Cuttler et al., 2024CBG reduced anxiety and improved memory recall in human subjectsAnxiety relief, cognitive enhancement
Preclinical Study, 2022CBG reduced inflammation and pain in animal modelsPain management
Pharmacological Review, 2024CBG showed potential anti-tumoral effectsCancer treatment

Mechanism of Action

Cannabigerol exerts its effects through various molecular targets and pathways. It interacts with cannabinoid receptors CB1 and CB2, although it has a lower affinity for these receptors compared to other cannabinoids. This compound also activates transient receptor potential vanilloid 1 (TRPV1) and desensitizes it to block pain signals. Additionally, it stimulates the release of β-endorphin by activating CB2 receptors .

Biological Activity

Cannabigerol (CBG) is a non-psychoactive cannabinoid found in cannabis plants, recognized for its diverse biological activities. This article provides a comprehensive overview of CBG's pharmacological effects, therapeutic potential, and underlying mechanisms of action, supported by recent research findings and case studies.

Overview of this compound

CBG is often referred to as the "mother cannabinoid" because it serves as a precursor to other cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD). Unlike THC, CBG does not produce psychoactive effects, making it an attractive candidate for therapeutic applications.

CBG interacts with various receptors in the body, primarily the cannabinoid receptors CB1 and CB2, as well as other non-cannabinoid receptors. Its biological activity can be summarized as follows:

  • Partial Agonist Activity : CBG acts as a partial agonist at both CB1 and CB2 receptors, influencing various physiological processes such as pain sensation and inflammation .
  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : By inhibiting FAAH, CBG increases levels of anandamide, an endocannabinoid associated with pain relief and mood regulation .
  • Antioxidant Properties : CBG has demonstrated significant antioxidant activity, reducing oxidative stress in various cell types .
  • Anti-inflammatory Effects : Research indicates that CBG can modulate inflammatory responses by regulating cytokine production and inhibiting COX enzymes .

Therapeutic Applications

Recent studies have highlighted several therapeutic potentials of CBG:

  • Neuroprotection : CBG has shown promise in protecting neurons from damage due to oxidative stress and inflammation. It may be beneficial in treating neurodegenerative diseases .
  • Blood Pressure Regulation : An acute study demonstrated that CBG administration significantly lowers blood pressure in mice, potentially through α2-adrenoreceptor mechanisms .
  • Anxiety Reduction : Clinical trials indicate that CBG effectively reduces anxiety without the intoxicating effects associated with THC. A study found that 20 mg doses significantly decreased anxiety ratings compared to placebo .
  • Antibacterial and Antifungal Activity : CBG exhibits antibacterial properties against various pathogens, suggesting its potential role in treating infections .

Case Studies and Experimental Data

A summary of key findings from recent studies is presented below:

Study FocusFindingsReference
Blood PressureCBG reduced mean blood pressure by 28 mmHg in mice at 10 mg/kg
Anxiety Reduction20 mg of CBG significantly reduced anxiety levels at multiple time points
Antioxidant ActivityCBG showed IC50 values of 0.003 nM for free radical inhibition
Anti-inflammatory EffectsInhibition of COX-1 and COX-2 enzymes; modulation of cytokine release

In Vitro Studies

In vitro studies have demonstrated that CBG can upregulate genes involved in skin health and wound healing more effectively than CBD. For example:

  • Gene Expression : CBG upregulated elastin (ELN), fibronectin (FN1), and tissue inhibitor TIMP3 significantly more than CBD .

Clinical Trials

A recent clinical trial explored the acute effects of CBG on anxiety and memory recall. Results indicated that participants experienced significant reductions in anxiety levels after administration, suggesting potential applications in mental health treatment .

Q & A

Basic Research Questions

Q. What experimental methodologies are standard for assessing CBG’s receptor interactions in vitro?

  • Methodological Answer : CBG’s receptor agonism/antagonism is typically evaluated using [³⁵S]GTPγS binding assays in brain membranes (e.g., MF1 mice), with concentration-response curves and statistical analysis via one-way ANOVA followed by Dunnett’s test. CB1 receptor dependency can be confirmed using CB1+/+ and CB1−/− mouse models . Quantification of EC₅₀ and Emax values should use data from low-concentration ranges (up to 10 nM) to avoid confounding inhibitory effects at higher concentrations .

Q. How can researchers validate CBG quantification in biological matrices for pharmacokinetic studies?

  • Methodological Answer : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is validated for simultaneous quantification of CBG, CBD, and other cannabinoids in human plasma and mouse tissues. Key steps include:

  • Calibration curves spanning 0.1–50 µg/mL.
  • Sample preparation via protein precipitation with acetonitrile.
  • Method validation per ICH guidelines (precision, accuracy, recovery >90%) .

Advanced Research Questions

Q. How should contradictory data on CBG’s dual stimulatory/inhibitory effects on [³⁵S]GTPγS binding be addressed?

  • Methodological Answer : Contradictions arise from concentration-dependent CBG effects:

  • Stimulation : Observed at picomolar-nanomolar ranges via non-CB1 pathways (e.g., α2-adrenoceptors) .
  • Inhibition : Occurs at micromolar concentrations, potentially due to off-target receptor interactions.
  • Resolution : Use selective antagonists (e.g., WAY100635 for 5-HT1A) and validate findings across multiple models (e.g., CB1−/− mice) .

Q. What in silico strategies predict CBG’s pharmacological interactions with understudied receptors?

  • Methodological Answer : Molecular docking and dynamics simulations using Protein Data Bank (PDB) structures (e.g., α2-adrenergic receptors) can identify binding affinities. Key steps:

  • Retrieve 3D receptor structures (e.g., PDB ID 6VMS).
  • Perform energy minimization and ligand-receptor interaction analysis.
  • Validate predictions with functional assays (e.g., cAMP modulation) .

Q. What experimental designs are optimal for studying CBG’s neuroprotective effects in neurodegenerative models?

  • Methodological Answer : In vivo studies should employ:

  • Models : R6/2 Huntington’s disease mice or 3-nitropropionate (3NP)-lesioned mice.
  • Endpoints : Motor deficits (rotarod tests), striatal neuron survival, and microglial activation (Iba1 staining).
  • Dosage : 10–20 mg/kg CBG administered intraperitoneally for 14 days, with post-hoc Bonferroni tests for statistical rigor .

Q. Methodological Pitfalls to Avoid

  • Overlooking Pharmacokinetics : CBG’s low bioavailability in plasma after intraperitoneal administration requires careful matrix selection (e.g., brain tissue vs. plasma) .
  • Ignoring Receptor Crosstalk : CBG’s α2-adrenoceptor agonism may mask CB1/CB2 effects; use receptor-specific antagonists to isolate pathways .
  • Inadequate Clinical Translation : Preclinical studies must address gaps in CBG’s safety profile (e.g., cytochrome P450 interactions) before human trials .

Properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXACEHWTBCFNSA-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014168
Record name Cannabigerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25654-31-3, 2808-33-5
Record name Cannabigerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25654-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabigerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabigerol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14734
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cannabigerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cannabigerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANNABIGEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannabigerol
Reactant of Route 2
Reactant of Route 2
Cannabigerol
Reactant of Route 3
Reactant of Route 3
Cannabigerol
Reactant of Route 4
Reactant of Route 4
Cannabigerol
Reactant of Route 5
Reactant of Route 5
Cannabigerol
Reactant of Route 6
Cannabigerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.